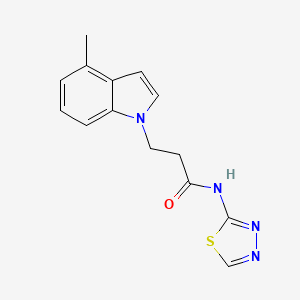

3-(4-methyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-methylindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-10-3-2-4-12-11(10)5-7-18(12)8-6-13(19)16-14-17-15-9-20-14/h2-5,7,9H,6,8H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCLOIPUEIKAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic molecule that combines an indole moiety with a thiadiazole ring, linked through a propanamide group. This unique structure is associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula is , with a molecular weight of approximately 330.4 g/mol.

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Indole Moiety | A bicyclic structure known for its role in various biological activities. |

| Thiadiazole Ring | A five-membered ring containing sulfur and nitrogen, associated with antimicrobial and anticancer properties. |

| Propanamide Linkage | Connects the indole and thiadiazole components, influencing the compound's overall reactivity and biological activity. |

Anticancer Properties

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, studies on related compounds have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In a comparative analysis, the IC50 values for the most active thiadiazole derivatives ranged from 0.034 to 0.084 mmol/L against these cell lines .

The specific compound under discussion has been noted for its potential to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. In vitro studies suggest that this compound may trigger both early and late apoptosis stages in treated cells .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. The structural diversity provided by the indole moiety further contributes to its efficacy against a range of microbial pathogens .

The precise mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity and leading to various biological effects .

Case Studies

Several case studies highlight the biological activity of related compounds:

-

Cytotoxicity Against Cancer Cell Lines :

- In one study, a related thiadiazole compound demonstrated an IC50 value of 0.062 mmol/L against MCF-7 cells, indicating potent anticancer activity .

- Another study reported that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 3.58 to 15.36 µM across different cancer cell lines .

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 286.35 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in drug development.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has significant antimicrobial effects against various bacterial strains. It appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

- Anticancer Potential : The compound shows promise in inducing apoptosis in cancer cells. Mechanistic studies reveal that it may activate caspases and modulate cell cycle regulators, leading to decreased viability of cancerous cells .

- Anti-inflammatory Effects : It has been noted for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Pharmaceutical Development : Investigations into its efficacy as an anti-inflammatory agent have shown promising results in preclinical models of arthritis and other inflammatory conditions .

- Cancer Research : Ongoing studies are exploring its role in cancer therapy, particularly focusing on its ability to enhance the effectiveness of existing chemotherapeutic agents through synergistic mechanisms.

- Neuroscience : Research is being conducted on its effects on neuronal signaling pathways, particularly regarding pain management therapies targeting phosphodiesterase inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Pharmacological and Mechanistic Insights

- Anticancer Activity : Thiadiazole-containing analogs (e.g., 5-(3-indolyl)-1,3,4-thiadiazoles) demonstrate IC₅₀ values as low as 10 µM, likely via apoptosis induction and cell cycle arrest. The target compound’s mechanism may mirror this, but its methyl group could modulate selectivity .

- Antimicrobial Potential: Thiadiazole derivatives with sulfur linkages (e.g., 2-thiohydantoins) show MIC values of 0.3–0.5 µg/mL against pathogens. The target compound’s thiadiazole-amide structure may similarly disrupt microbial enzymes .

- Solubility and Bioavailability : While the target compound’s methyl group enhances lipophilicity, analogs with polar substituents (e.g., nitrophenyl) achieve better aqueous solubility, a trade-off critical for drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for producing 3-(4-methyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide?

- Methodology : The synthesis typically involves multi-step reactions, including coupling of indole and thiadiazole moieties via amide bond formation. Critical parameters include:

- Solvents : Polar aprotic solvents (e.g., dimethylformamide, ethanol) are preferred for solubility and reactivity .

- Catalysts : Triethylamine or hydrochloric acid may be used to facilitate amidation .

- Temperature : Reactions are often conducted at 60–90°C under reflux to ensure completion .

- Purification : Column chromatography or recrystallization (e.g., using DMSO/water mixtures) is employed to isolate the compound .

- Analytical Validation : HPLC and NMR spectroscopy are essential for confirming purity (>95%) and structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Primary Methods :

- NMR Spectroscopy : 1H/13C NMR resolves indole NH protons (δ 10.2–11.5 ppm) and thiadiazole sulfur environments .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 325.0821 for C15H15N4OS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Experimental Design :

- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify IC50 variability due to assay sensitivity .

- Cell Line Selection : Use standardized models (e.g., HEK293 for receptor binding, MCF-7 for anticancer activity) to minimize inter-lab discrepancies .

- Control Compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to differentiate biological noise from significant effects .

Q. What computational methods predict the compound’s interactions with biological targets?

- Approaches :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with enzymes like cyclooxygenase-2 .

- Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinities to thiadiazole-sensitive targets (e.g., EGFR kinase) .

- Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes over 100-ns trajectories to assess binding kinetics .

Q. How do structural modifications to the indole or thiadiazole moieties affect bioactivity?

- Structure-Activity Relationship (SAR) Strategies :

- Indole Modifications : Introducing electron-withdrawing groups (e.g., -NO2 at C4) enhances antimicrobial activity but reduces solubility .

- Thiadiazole Substitutions : Replacing methyl with ethyl groups increases lipophilicity, improving blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.